REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.CN(P(N(C)C)(N(C)C)=O)C.[CH:24]1([C:34]([O:36][CH3:37])=[O:35])[CH2:29][CH2:28][CH:27]([C:30]([O:32][CH3:33])=[O:31])[CH2:26][CH2:25]1.BrCCCl.[Li+].CC([N-]C(C)C)C>C1COCC1.CCCCCC>[CH3:37][O:36][C:34]([C:24]12[CH2:2][CH2:1][C:27]([C:30]([O:32][CH3:33])=[O:31])([CH2:26][CH2:25]1)[CH2:28][CH2:29]2)=[O:35] |f:5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
84.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The misture is stirred for 30 min at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for an additional 40 min
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred at −78° C. for an additional 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The cold bath is removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled back to −78°
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is transferred into the reaction mixture at −78°
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at −78° for 1.33 hr
|
Duration
|
1.33 h
|
Type
|
CUSTOM
|
Details
|
followed by removal of the cooling bath
|
Type
|
STIRRING
|
Details
|
additional stirring for 5-6 hr
|
Duration
|
5.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched with saturated aqueous ammonium chloride (400 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 35°
|
Type
|
CUSTOM
|
Details
|
to remove the THF
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water (800 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with hexance (3×600 ml)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with saline (700 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
temperature of 35°
|
Type
|
CUSTOM
|
Details
|
are are removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is cooled to 0° for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |